EP-Specified Impurity D Bears a Distinct Acceptance Limit (≤0.15%) That Differs from Co-Specified Impurity C (≤0.2%) and Unspecified Impurities (≤0.10%)
According to the European Pharmacopoeia (Ph. Eur. monograph 3052) as implemented in BP 2025, lercanidipine hydrochloride has two specified impurities: Impurity C (dehydro lercanidipine) with a maximum limit of 0.2% and Impurity D (ethyl ester impurity) with a maximum limit of 0.15% [1]. Unspecified impurities are controlled at ≤0.10% each [1]. Thus, Impurity D occupies an intermediate regulatory tier: it is more tightly restricted than Impurity C but less so than unknown impurities, reflecting its specific toxicological or stability profile and necessitating dedicated reference material for accurate quantification.
| Evidence Dimension | Pharmacopoeial acceptance limit |
|---|---|
| Target Compound Data | ≤0.15% |
| Comparator Or Baseline | Impurity C (dehydro lercanidipine): ≤0.2%; unspecified impurities: ≤0.10% each |
| Quantified Difference | Impurity D limit is 25% lower than Impurity C; 50% higher than unspecified threshold |
| Conditions | European Pharmacopoeia / British Pharmacopoeia 2025 monograph for Lercanidipine Hydrochloride |
Why This Matters
A certified reference standard of Impurity D is mandatory for demonstrating compliance with its specific acceptance criterion, and the differentiated limit means that substituting Impurity C standard cannot satisfy the regulatory requirement for Impurity D quantification.
- [1] British Pharmacopoeia 2025, Lercanidipine Hydrochloride monograph, Ph. Eur. monograph 3052. View Source
